molecular formula C13H18BBrO3 B3243800 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1595078-07-1

2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3243800
CAS No.: 1595078-07-1
M. Wt: 313.00 g/mol
InChI Key: WVBLTELXLITBSC-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester belonging to the pinacol boronate family, widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Its structure features an ortho-bromo and para-methoxy substituent on the phenyl ring, which influence its electronic and steric properties. This compound is synthesized via chlorination of precursor aryl boronic esters using N-chlorosuccinimide (NCS), followed by Suzuki coupling with indazole derivatives, achieving yields up to 92% . Applications span pharmaceutical intermediates, particularly in the synthesis of indazole-based inhibitors targeting cancer pathways .

Properties

IUPAC Name

2-(2-bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)11-9(15)7-6-8-10(11)16-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBLTELXLITBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161275
Record name 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595078-07-1
Record name 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1595078-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1595078-07-1) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C13H18BBrO3C_{13}H_{18}BBrO_3, with a molecular weight of 313. The compound features a dioxaborolane ring structure, which is significant for its reactivity and potential biological applications. The presence of the bromine and methoxy groups enhances its interaction with biological targets.

The biological activity of 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Antiparasitic Activity : Similar compounds have shown efficacy against malaria parasites by inhibiting specific ATPase activities essential for parasite survival .
  • Anticancer Properties : The structural features of the compound may allow it to inhibit key signaling pathways involved in cancer progression, particularly through interactions with kinases .

Case Studies and Research Findings

  • Antiparasitic Activity :
    • A study on related compounds indicated that modifications in the aryl group can lead to enhanced activity against Plasmodium falciparum, the malaria-causing parasite. The introduction of halogen substitutions has been shown to improve metabolic stability and solubility while maintaining low cytotoxicity against human cells .
  • Anticancer Potential :
    • Research indicates that boron-containing compounds can modulate signaling pathways in cancer cells. For instance, compounds similar to 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been reported to inhibit ERK signaling pathways in various cancers .

Comparative Biological Activity Table

Compound NameActivity TypeEC50 Value (μM)Reference
Compound AAntimalarial0.010
Compound BAnticancer0.395
Compound CAntiparasitic0.004

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions , where it acts as a boron source to form biaryl or heterobiaryl structures.

Reaction Mechanism

  • Oxidative Addition : Aryl halides react with palladium catalysts (e.g., Pd(PPh₃)₄) to form aryl-palladium complexes.

  • Transmetalation : The boronic ester transfers its aryl group to the palladium center via base-assisted activation.

  • Reductive Elimination : The coupled product is released, regenerating the palladium catalyst.

Key Reaction Conditions

ComponentTypical ConditionsYield Range
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd/C70–95%
Base Na₂CO₃, K₃PO₄, or CsF
Solvent THF, DMF, or 1,4-dioxane
Temperature 80–110°C (reflux)

Example Reaction :
Ar Br+2 2 Bromo 6 methoxyphenyl dioxaborolanePd catalystBiaryl product\text{Ar Br}+\text{2 2 Bromo 6 methoxyphenyl dioxaborolane}\xrightarrow{\text{Pd catalyst}}\text{Biaryl product}
This method has been used to synthesize intermediates for pharmaceuticals and functional materials .

Protodeboronation Under Acidic Conditions

The compound undergoes protodeboronation (B–C bond cleavage) in acidic media, forming substituted benzene derivatives.

Experimental Observations

  • Conditions : HCl (conc.) or H₃PO₄ in polar solvents (e.g., MeOH, CH₂Cl₂) at 25–50°C .

  • Outcome : The boron group is replaced by hydrogen, yielding 2-bromo-6-methoxybenzene derivatives.

  • Side Reactions : Competing debromination may occur under prolonged acidic exposure .

Mechanistic Pathway :

  • Protonation of the boronate ester.

  • Cleavage of the B–C bond.

  • Formation of aryl-H product .

Substitution Reactions Involving the Bromine Atom

The bromine substituent at the 2-position participates in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-couplings .

Examples

  • Buchwald-Hartwig Amination :
    Compound+AminePd catalyst2 Amino 6 methoxyphenyl boronic ester\text{Compound}+\text{Amine}\xrightarrow{\text{Pd catalyst}}\text{2 Amino 6 methoxyphenyl boronic ester}
    Yields: 60–85% with Pd(OAc)₂/Xantphos .

  • Ullmann Coupling :
    Copper-mediated coupling with aryl iodides to form diaryl ethers .

Hydrogenation of the Aromatic Ring

Under hydrogen gas (H₂) and Rh/C or Pd/C catalysts, the aromatic ring can be hydrogenated to produce cyclohexane derivatives.

Key Data

CatalystSolventTemperatureConversioncis:trans Ratio
Rh/Al₂O₃EtOAc50°C>90%85:15
Pd/CMeOH25°C70%60:40

Applications : Synthesis of saturated heterocycles or functionalized cyclohexanes for medicinal chemistry .

Functional Group Transformations

  • Demethylation : The methoxy group can be cleaved using BBr₃ or HI to form phenolic derivatives .

  • Boron Oxidation : Treatment with H₂O₂/NaOH converts the boronate ester to a boronic acid.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ortho/Meta-Substituted Boronic Esters

Compound Name Substituents Molecular Formula Key Features
2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) 2-Bromo, 6-methoxy C₁₃H₁₇BBrO₃ Ortho bromo enhances electrophilicity; methoxy provides steric hindrance.
2-(2-Bromo-6-fluoro-3-methoxyphenyl)-... () 2-Bromo, 6-fluoro, 3-methoxy C₁₃H₁₇BBrFO₃ Fluorine increases lipophilicity; meta-methoxy reduces steric bulk.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 4-Bromo C₁₃H₁₇BBrO₂ Para-bromo offers minimal steric hindrance, favoring coupling efficiency.
2-(3-Bromo-5-methoxyphenyl)-... () 3-Bromo, 5-methoxy C₁₃H₁₈BBrO₃ Meta-bromo and methoxy create electron-deficient aromatic systems.
2-(4-Chloro-2-methoxy-6-methylphenyl)-... () 4-Chloro, 2-methoxy, 6-methyl C₁₄H₁₉BClO₃ Methyl and chloro substituents enhance stability but reduce reactivity.

Key Insights :

  • Electron-withdrawing groups (e.g., Br, Cl) activate the aryl ring for nucleophilic substitution, while methoxy groups act as directing agents in C–H borylation .

Key Insights :

  • High yields (e.g., 92% for the target compound) are achieved via optimized chlorination and coupling conditions .
  • Lower yields (e.g., 26% in ) reflect challenges in isolating sterically hindered products .

Reactivity in Cross-Coupling Reactions

Table 3: Reactivity Profiles

Compound Reactivity in Suzuki Coupling Catalytic Efficiency
Target Compound Moderate (steric hindrance from ortho-Br) High with Pd(dppf)Cl₂
2-(4-Bromophenyl)-... () High (minimal steric bulk) Excellent
2-(4-Chloro-2-methoxy-6-methylphenyl)-... () Low (steric and electronic deactivation) Moderate

Key Insights :

  • Para-substituted analogs (e.g., ) exhibit superior reactivity due to unhindered boron-aryl bonds .
  • Steric hindrance in ortho-substituted compounds necessitates longer reaction times or elevated temperatures .

Key Insights :

  • Methoxy groups improve solubility but may reduce thermal stability compared to halogenated analogs .

Q & A

Q. Table 1: Representative Synthetic Conditions

Catalyst/SolventReaction ConditionsYieldReference
Pd(dppf)Cl₂/1,4-dioxane80°C, 12 h75–85%
K₂CO₃/MeCNReflux, 6 h40–55%

How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and pinacol methyl groups (δ ~1.3 ppm).
    • ¹¹B NMR: Boron signal at δ 28–32 ppm, typical for dioxaborolanes .
    • ¹³C NMR: Aromatic carbons (δ 110–160 ppm), quaternary carbons adjacent to boron (δ ~85 ppm) .
  • Mass Spectrometry (HRMS): Molecular ion peaks consistent with the molecular formula C₁₃H₁₇BBrO₃ .

Q. Table 2: Key ¹H NMR Shifts (CDCl₃)

Proton TypeChemical Shift (δ, ppm)MultiplicityReference
Aromatic H (ortho to Br)~7.2Doublet
OCH₃3.8Singlet
Pinacol CH₃1.3Singlet

Advanced Research Questions

How do steric and electronic effects of substituents influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

  • Steric Hindrance: The bromine and methoxy groups at the 2- and 6-positions create steric bulk, slowing transmetalation. Optimize using bulky phosphine ligands (e.g., SPhos) to stabilize the Pd intermediate .
  • Electronic Effects: Electron-withdrawing bromine reduces electron density on the boron, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. Table 3: Ligand Effects on Coupling Efficiency

LigandSolventYieldReference
SPhosTHF88%
PPh₃DMF72%

What strategies resolve contradictions in reported reaction yields for cross-coupling applications?

Methodological Answer:
Discrepancies arise from:

  • Isomer Formation: Regioisomers (e.g., ortho vs. para substitution) may form during synthesis, requiring chromatography (Hex/EtOAc gradients) or recrystallization for separation .
  • Catalyst Deactivation: Trace moisture deactivates Pd catalysts. Use rigorously anhydrous conditions and molecular sieves .

Case Study:
In a 2023 study, flash chromatography (Hex/EtOAc 25:1) resolved isomers of a fluoro-dimethylphenyl dioxaborolane, achieving 66% isolated yield .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer:

  • Moisture Sensitivity: Hydrolyzes to boronic acid in humid environments. Store under argon at –20°C .
  • Light Sensitivity: Aryl-bromine bonds degrade under UV light. Use amber vials and inert atmospheres .

Q. Table 4: Stability Assessment

ConditionDegradation TimeByproductReference
Ambient (25°C, 50% RH)7 daysBoronic acid
Argon, –20°C>6 monthsNone

What advanced applications exist for this compound in medicinal chemistry or materials science?

Methodological Answer:

  • Anticancer Agents: Analogous dioxaborolanes inhibit glycolysis in prostate cancer by targeting mitochondrial complexes (e.g., 2-(6-cyclopropoxynaphthalen-2-yl)-dioxaborolane) .
  • Organic Electronics: Thiophene-functionalized dioxaborolanes serve as precursors for conductive polymers in OLEDs .

Case Study:
A 2024 study synthesized HNK-B derivatives using K₂CO₃-mediated coupling, achieving 40% yield for antiproliferative agents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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